molecular formula C14H17N3O3 B6963939 methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate

methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate

Cat. No.: B6963939
M. Wt: 275.30 g/mol
InChI Key: WCMZLBDSDTWUCM-UHFFFAOYSA-N
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Description

Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate is a complex organic compound that features a carbamate group attached to a methoxyphenyl and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate typically involves the reaction of 3-methoxybenzylamine with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(p-methoxyphenyl)carbamate
  • Methyl N-(3,4-dimethoxyphenyl)carbamate
  • Methyl N-(2-methoxyphenyl)carbamate

Uniqueness

Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate is unique due to the presence of both the methoxyphenyl and methylimidazole moieties. This combination provides the compound with distinct chemical and biological properties that are not observed in other similar compounds. The imidazole ring, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its potential biological activities.

Properties

IUPAC Name

methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17-8-7-15-13(17)12(16-14(18)20-3)10-5-4-6-11(9-10)19-2/h4-9,12H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMZLBDSDTWUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC=C2)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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